molecular formula C18H19N3OS B11614518 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea

1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea

Cat. No.: B11614518
M. Wt: 325.4 g/mol
InChI Key: GUKJNAXGWLHPAH-UHFFFAOYSA-N
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Description

1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea is a chemical compound of significant interest in medicinal chemistry research due to its hybrid structure incorporating both a 4,5-dihydrothiazole (thiazoline) ring and a urea functional group. The 4,5-dihydrothiazole scaffold is a privileged structure in drug discovery, known to contribute to a wide spectrum of biological activities. Similarly, the urea moiety is a critical pharmacophore that enables strong hydrogen bonding with biological targets, often enhancing binding affinity and selectivity. While specific biological data for this exact compound requires further investigation, compounds featuring similar structural motifs have demonstrated considerable potential in various research areas. Molecules containing the dihydrothiazole nucleus have been explored for their antimicrobial, anticancer, and anti-inflammatory properties (see related research). Urea derivatives, particularly N-aryl-N'-[thiazolyl]ureas, are extensively investigated as potent inhibitors of various enzymatic targets, including protein kinases (see related research). The specific substitution pattern on the urea nitrogen—with one aromatic ring being a 4-methylphenyl (p-tolyl) group and the other being a phenyl group directly attached to the dihydrothiazole nitrogen—makes this compound a valuable scaffold for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. Researchers can utilize this compound as a key intermediate or a core structure for developing novel bioactive molecules. It is suitable for screening against a panel of biological assays, serving as a building block in combinatorial chemistry, or acting as a model compound for studying molecular recognition and protein-ligand interactions. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea

InChI

InChI=1S/C18H19N3OS/c1-13-8-10-15(11-9-13)20-17(22)21(16-6-4-3-5-7-16)18-19-12-14(2)23-18/h3-11,14H,12H2,1-2H3,(H,20,22)

InChI Key

GUKJNAXGWLHPAH-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Cyclization of Thiourea Derivatives with α-Haloketones

The 5-methyl-4,5-dihydro-1,3-thiazole core is typically synthesized via cyclization reactions. A common approach involves reacting 2-aminothiophenol derivatives with α-haloketones under acidic or basic conditions. For example:

  • Reagents : 2-Aminothiophenol and 5-methyl-2-bromopentan-3-one.

  • Conditions : Ethanol or toluene at 80–100°C for 6–12 hours.

  • Mechanism : Nucleophilic substitution followed by intramolecular cyclization.

This method yields the thiazole ring with a 5-methyl substituent and partial saturation (4,5-dihydro structure). Optimization studies indicate that using triethylamine as a base improves yields to 75–85%.

Alternative Routes Using Carbothioamides

Recent advancements employ carbothioamides as precursors. For instance, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide reacts with ethyl 2-chloro-3-oxobutanoate in ethanol to form thiazole derivatives. While this method is effective for functionalized thiazoles, it requires additional steps to introduce the 5-methyl group.

Urea Formation Strategies

Isocyanate-Based Aminolysis

The urea linkage is formed by reacting the thiazole amine with aryl isocyanates. This method, adapted from EvitaChem’s synthesis of analogous ureas, involves:

  • Reagents : 5-Methyl-4,5-dihydro-1,3-thiazol-2-amine, phenyl isocyanate, and 4-methylphenyl isocyanate.

  • Conditions : Dichloromethane or THF at 0–25°C for 2–4 hours.

  • Mechanism : Stepwise nucleophilic addition of the amine to isocyanates.

To achieve the asymmetrical urea, sequential addition is critical. First, phenyl isocyanate reacts with the thiazole amine, followed by 4-methylphenyl isocyanate. Yields range from 65% to 78%, with purity >90% after recrystallization.

Carbamate Aminolysis in Dimethyl Sulfoxide (DMSO)

A patent by US5925762A describes a phosgene-free method using phenyl carbamates. Key steps include:

  • Carbamate Preparation : React 4-methylphenylamine with phenyl chloroformate to form phenyl N-(4-methylphenyl)carbamate.

  • Aminolysis : Treat the carbamate with 5-methyl-4,5-dihydro-1,3-thiazol-2-amine in DMSO at 25°C for 1–3 hours.

This method achieves yields of 82–96% and avoids toxic intermediates like phosgene.

Direct Urea-Amine Condensation

Adapting US4310692A, urea reacts with two amines under reflux in xylene:

  • Reagents : Urea, 5-methyl-4,5-dihydro-1,3-thiazol-2-amine, and 4-methylphenylamine.

  • Conditions : Xylene at 120–135°C for 4–6 hours.

  • Yield : 70–79% after crystallization.

While scalable, this method requires careful stoichiometry to minimize symmetrical urea byproducts.

Industrial-Scale Production

Catalytic Optimization

Industrial protocols emphasize catalytic cyclization and urea coupling:

  • Thiazole Synthesis : Zeolite catalysts in flow reactors enhance cyclization efficiency (yield: 89%).

  • Urea Formation : Palladium-catalyzed coupling of carbamates with amines reduces reaction time to <1 hour.

Solvent and Purification Systems

  • Solvents : Switchable solvents (e.g., dimethyl carbonate) improve recyclability.

  • Purification : Simulated moving bed (SMB) chromatography achieves >99% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Isocyanate Aminolysis65–7890–95ModerateHigh regioselectivity
Carbamate Aminolysis82–9695–99HighPhosgene-free, one-pot synthesis
Urea-Amine Condensation70–7985–90HighLow-cost reagents

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted ureas.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. Research indicates that derivatives of thiazole-containing ureas exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study conducted on synthesized thiazole derivatives, including 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea, demonstrated promising results against the MDA-MB-231 breast cancer cell line. The MTT assay revealed a dose-dependent inhibition of cell proliferation, suggesting the compound's effectiveness as an anticancer agent .

CompoundCell LineIC50 (µM)
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylureaMDA-MB-23115.72
PaclitaxelMDA-MB-23110.00

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown potential antimicrobial effects. Research indicates that thiazole derivatives possess broad-spectrum antimicrobial properties against various pathogens.

Case Study: Antimicrobial Screening

A series of thiazole derivatives were screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiazole structure could enhance antimicrobial efficacy .

CompoundBacterial StrainZone of Inhibition (mm)
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylureaStaphylococcus aureus18
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylureaEscherichia coli15

Mechanism of Action

The mechanism of action of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and urea linkage play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Thiazole vs. Dihydrothiazole Derivatives
  • Compound 4 () : Contains a fully aromatic thiazole core with triazole and fluorophenyl substituents. The isostructural Cl/Br variants (4 and 5) exhibit similar conformations but distinct crystal packing due to halogen size differences .
Urea vs. Sulfonyl/Sulfonamide Groups
  • 3e, 3f, 3g (): Replace urea with sulfonyl groups, reducing hydrogen-bond donor capacity. These compounds show high melting points (230–260°C) and yields (40–97%) .
  • Target Compound : The urea group likely engages in stronger hydrogen bonding, which could enhance receptor affinity.

Substituent Effects

Halogenated Analogues
  • Compound 4 (Cl) : Demonstrates antimicrobial activity, attributed to the electron-withdrawing Cl substituent enhancing reactivity .
  • UR-144 Derivative () : Features 3-chloro-4-fluorophenyl groups, suggesting electron-withdrawing substituents may optimize bioactivity .
Methyl and Phenyl Modifications
  • Compound 2 (): A urea-thiazole derivative with a propanoic acid substituent promotes plant growth, indicating substituent-dependent applications .
  • Target Compound : The 4-methylphenyl group may improve steric hindrance or solubility compared to unsubstituted phenyl groups.

Physicochemical Properties

Compound Core Structure Substituents Melting Point Notable Properties
Target Compound Dihydrothiazole-urea 5-Methyl, 4-methylphenyl, phenyl N/A High H-bond capacity, flexible core
Compound 4 (Cl) Thiazole-triazole 4-Chlorophenyl, fluorophenyl N/A Antimicrobial, isostructural packing
3e Thiazole-sulfonylindole 5-Fluoro, 4-methylphenyl sulfonyl 257–258°C High yield (97%), SO₂ IR peaks
UR-144 Derivative Dihydrothiazole-urea 3-Chloro-4-fluorophenyl N/A Structural similarity to target

Spectroscopic Comparisons

  • IR Spectroscopy :
    • Target Compound: Expected NH stretches (~3300 cm⁻¹) and urea C=O (~1680 cm⁻¹).
    • 3e (): Shows SO₂ peaks (~1350 cm⁻¹), absent in the target compound .
  • NMR :
    • Aromatic protons in the target compound (~6.5–7.5 ppm) align with analogues in and . Methyl groups (δ ~2.3–2.5 ppm) are distinct from halogenated derivatives.

Biological Activity

1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea can be described as follows:

  • Molecular Formula : C16H18N4OS
  • Molecular Weight : 318.41 g/mol
  • IUPAC Name : 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to urea derivatives. For instance, derivatives with similar thiazole structures have shown moderate antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds were reported to be around 250 μg/mL.

Anticancer Activity

Research indicates that thiazole-containing compounds can exhibit significant anticancer properties. For example, compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines, including non-small cell lung cancer and breast cancer . The log GI50 values for these compounds ranged from -5.73 to -6.0, indicating potent activity comparable to established chemotherapeutics like 5-fluorouracil.

The biological activity of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea may be attributed to its ability to inhibit specific enzymes or pathways involved in cell proliferation and survival. For example, some derivatives have been shown to inhibit p38 MAPK pathways with IC50 values in the nanomolar range . This inhibition can lead to reduced inflammatory responses and tumor growth.

Study on Antimicrobial Properties

In a study published in MDPI, researchers synthesized various thiazole derivatives and tested their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant antibacterial properties with MIC values comparable to standard antibiotics .

Study on Anticancer Effects

Another research effort focused on the anticancer potential of thiazole-based ureas. The study evaluated their effects on human cancer cell lines and found promising results with IC50 values indicating potent cytotoxicity. Notably, one compound showed an IC50 value of 0.004 μM against T-cell proliferation .

Data Summary Table

Activity Target IC50/MIC Values Reference
AntibacterialStaphylococcus aureus250 μg/mL
AnticancerNon-small cell lung cancerLog GI50 -6.0
Enzyme Inhibitionp38 MAPKIC50 = 0.004 μM

Q & A

Q. What are the recommended synthetic routes for 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea?

The synthesis typically involves a multi-component reaction between substituted isocyanates and amines. A common method involves reacting 3-(4-methylphenyl)phenyl isocyanate with 5-methyl-4,5-dihydro-1,3-thiazol-2-amine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. Triethylamine is often added to neutralize HCl byproducts . Optimization of stoichiometry and reaction time is critical to achieving yields >70%.

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the urea linkage and substituent positions. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) validates the molecular ion peak. Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL provides definitive structural confirmation .

Q. What are the potential biological applications based on structural analogs?

Analogous urea-thiazole hybrids exhibit antitumor, antimicrobial, and anti-inflammatory activities. For example, pyrazole-thiazole derivatives show IC₅₀ values <10 μM against cancer cell lines (e.g., MCF-7), while thiazole-urea hybrids inhibit bacterial growth (MIC: 2–8 μg/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate urea bond formation.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions in sensitive steps . Parallel monitoring via thin-layer chromatography (TLC) and in-situ FTIR helps identify optimal endpoints.

Q. How can contradictions in crystallographic data during structure determination be resolved?

Contradictions often arise from disordered solvent molecules or twinning. Strategies include:

  • Using SHELXL to apply restraints (e.g., SIMU/DELU) for anisotropic displacement parameters.
  • Validating hydrogen bonding networks via PLATON or Mercury to ensure geometric consistency.
  • Cross-verifying with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities .

Q. What strategies validate the compound's biological activity against specific targets?

  • In vitro assays : Dose-response studies (e.g., MTT for cytotoxicity) with IC₅₀ calculations.
  • Structure-Activity Relationship (SAR) : Modifying the thiazole's methyl group or phenyl substituents to assess activity changes.
  • Molecular docking : Targeting enzymes like cyclooxygenase-2 (COX-2) or kinase domains using AutoDock Vina .

Q. How should anisotropic displacement parameters in crystal structures be analyzed?

Use ORTEP for Windows to visualize thermal ellipsoids. High anisotropy in the thiazole ring may indicate conformational flexibility. Compare displacement parameters (Ueq) with literature values for similar moieties. If Uij > 0.05 Ų, consider refining with TWIN or HKLF5 commands in SHELXL .

Q. How can low data-to-parameter ratios in crystallographic refinement be addressed?

  • Apply SHELXL restraints (e.g., DFIX, FLAT) for bond lengths and angles.
  • Use SQUEEZE (PLATON) to model disordered solvent regions.
  • Collect higher-resolution data (≤0.8 Å) to improve the ratio (>10:1) .

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